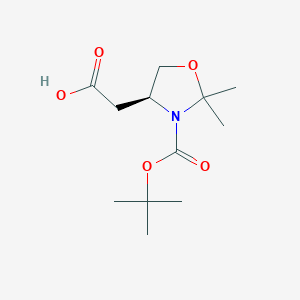
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a Boc-protected oxazolidine ring, which is a common protecting group in peptide synthesis, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with a carbonyl compound under acidic conditions.
Boc Protection: The oxazolidine ring is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinone derivatives, alcohols, and substituted oxazolidines, which are valuable intermediates in further synthetic applications.
Scientific Research Applications
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected oxazolidine ring can undergo deprotection under acidic conditions, revealing the active oxazolidine moiety, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid: The enantiomer of the compound, which may exhibit different biological activities.
Oxazolidinone Derivatives: Compounds with similar structural features but different functional groups.
N-Boc-protected Amino Acids: Compounds with similar protecting groups but different core structures.
Uniqueness
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid is unique due to its chiral nature and the presence of both the Boc-protected oxazolidine ring and the acetic acid moiety. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(6-9(14)15)7-17-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
YELZVRAJACICFE-QMMMGPOBSA-N |
Isomeric SMILES |
CC1(N([C@H](CO1)CC(=O)O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(CO1)CC(=O)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















